1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
1-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-16-12-14(13-17(27-2)20(16)28-3)22-21(25)24-10-9-23-8-4-6-15(23)19(24)18-7-5-11-29-18/h4-8,11-13,19H,9-10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZSGBQRCZGMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 387.49 g/mol. The structure includes a thiophene ring, a trimethoxyphenyl group, and a pyrrolo-pyrazine moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that integrate thiophene derivatives and substituted phenyl groups. The synthetic pathway often includes the formation of key intermediates followed by cyclization reactions to yield the final product.
Antimicrobial Activity
Research has demonstrated that derivatives of thiophene and pyrazine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit a variety of bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans with low minimum inhibitory concentrations (MIC) . The compound's structural features may enhance its interaction with microbial targets.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 12 |
| Staphylococcus aureus | 8 |
| Candida albicans | 16 |
Antioxidant Activity
The antioxidant potential of the compound was evaluated using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicated that the compound exhibits moderate antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions .
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
Cytotoxic Activity
Cytotoxicity studies conducted on various cancer cell lines, including HepG2 (hepatocellular carcinoma), revealed promising results. The compound showed significant cytotoxic effects with IC50 values ranging from 1.38 to 3.21 µM. Mechanistic studies indicated that it induces apoptosis through mitochondrial membrane potential disruption and modulation of apoptotic markers such as p53 and Bax .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.38 | Apoptosis via mitochondrial pathway |
| MCF-7 | 2.52 | Induction of cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiophene derivatives against clinical isolates and found that compounds similar to our target exhibited substantial inhibition against multi-drug resistant strains .
- Cytotoxic Mechanism : In another investigation focusing on HepG2 cells, it was observed that treatment with the compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The dihydropyrrolo-pyrazine moiety has been shown to inhibit various cancer cell lines by interfering with cellular mechanisms essential for tumor growth. For instance, derivatives containing similar structures have demonstrated cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .
Antifungal Properties
Research indicates that compounds with thiophene substitutions exhibit antifungal activity. The incorporation of the thiophene group in 1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide may enhance its efficacy against fungal pathogens. This is particularly relevant in agricultural applications where fungal infections can significantly impact crop yields .
Neuroprotective Effects
Some derivatives of related compounds have shown neuroprotective properties in vitro. The ability to modulate neurotransmitter systems could make this compound a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on HepG-2 and A-549 cell lines | The compound exhibited significant inhibition of cell proliferation compared to control groups. |
| Antifungal Activity | Test efficacy against common agricultural fungi | Demonstrated effective antifungal action against Fusarium graminearum and Botrytis cinerea with low EC50 values. |
| Neuroprotective Effects | Assess protective effects on neuronal cells | Showed potential in reducing oxidative stress markers in neuronal cultures exposed to neurotoxins. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related heterocycles from the evidence, focusing on core motifs, substituents, synthetic routes, and inferred properties.
Key Observations:
Core Heterocycles: The target’s pyrrolo-pyrazine core differs from thiazolo-pyrimidine () and imidazo-pyridine (–8), which may alter binding kinetics. Pyrrolo-pyrazine’s planar structure favors intercalation, while thiazolo-triazolo systems () improve rigidity .
Substituent Effects :
- The 3,4,5-trimethoxyphenyl group in the target contrasts with ’s 4-methoxyphenyl, suggesting stronger hydrophobic interactions and possible tubulin binding .
- Nitrophenyl groups (–8) introduce electron-withdrawing effects, favoring redox or enzymatic inhibition (e.g., MAO-B) .
Synthetic Routes :
- Multicomponent reactions (–8) dominate for complex heterocycles, while hydrazone condensations () are simpler but less versatile .
Spectroscopic Characterization :
- NMR and MS data (–8) confirm substituent placement. The target’s trimethoxyphenyl would show distinct $ ^1H $-NMR signals (~3.8 ppm for OCH$ _3 $) compared to nitrophenyl’s deshielded aromatic protons .
Biological Implications :
- The target’s trimethoxyphenyl group is linked to anticancer activity in analogs, while thiazol-2-ylhydrazones () show neuroprotective effects .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the assembly of the pyrrolo[1,2-a]pyrazine core. A common approach includes:
- Cyclocondensation : Reacting thiophene-2-carboxylic acid derivatives with aminopyrazine intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Coupling Reactions : Introducing the 3,4,5-trimethoxyphenyl group via carboxamide bond formation, often using coupling agents like EDCI or HOBt in the presence of triethylamine .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product. Intermediate characterization relies on ¹H/¹³C NMR (to confirm regiochemistry and substituent positions) and HRMS (to verify molecular weight) .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- ¹H NMR : Identifies proton environments, such as the thiophen-2-yl protons (δ 6.8–7.2 ppm) and dihydropyrrolo-pyrazine NH signals (δ 8.0–8.5 ppm) .
- 13C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons from the trimethoxyphenyl group (δ 105–155 ppm) .
- X-ray Crystallography : Resolves dihedral angles between the thiophene and pyrazine moieties (e.g., ~10° deviation in similar structures) .
- IR Spectroscopy : Validates carboxamide C=O stretches (~1650–1700 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its activity?
Initial screening should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- Enzyme Inhibition : Kinase or protease inhibition assays, given the trimethoxyphenyl group’s role in ATP-binding pocket interactions .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions in carboxamide coupling .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for regioselective cyclization of the pyrrolo-pyrazine core .
- Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., nitro group reduction) to prevent decomposition .
- Byproduct Analysis : Use LC-MS to identify impurities and adjust purification protocols .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Multi-Technique Cross-Validation : Combine NOESY (to confirm spatial proximity of protons) and DEPT-135 NMR (to distinguish CH₂/CH₃ groups) .
- Crystallographic Refinement : Resolve ambiguous dihedral angles or disorder in the trimethoxyphenyl group via single-crystal X-ray analysis .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in the pyrazine ring .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4,5-trimethoxy with halogenated phenyl) to assess impact on bioactivity .
- Scaffold Hybridization : Fuse the pyrrolo-pyrazine core with thiazole or imidazole rings to enhance metabolic stability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II .
Q. How to design mechanistic studies to elucidate its mode of action?
- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates .
- Gene Expression Profiling : RNA-seq or qPCR to identify pathways affected (e.g., apoptosis or cell cycle regulators) .
- Metabolic Tracing : Radiolabel the thiophene ring (³H or ¹⁴C) to track cellular uptake and distribution .
Notes on Data Contradictions and Limitations
- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 55–97% for similar compounds) may arise from differences in solvent purity or catalyst batches .
- Biological Activity Variability : Discrepancies in IC₅₀ values across studies could reflect assay conditions (e.g., serum concentration in cell culture) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
